3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClN. It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique structural motif in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through various methods, including the Wiberg synthesis, which involves the cyclization of appropriate precursors.
Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclo[1.1.1]pentane core is replaced by an amine.
Addition of the 2-methylpropyl Group: This step involves the alkylation of the amine group with 2-methylpropyl halides under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The amine group can form hydrogen bonds or ionic interactions with the target, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Bicyclo[1.1.1]pentan-1-amine hydrochloride: Lacks the 2-methylpropyl group, making it less bulky and potentially less selective in its interactions.
Uniqueness
3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the 2-methylpropyl group, which adds steric bulk and can influence the compound’s binding affinity and selectivity for its molecular targets. This makes it a valuable scaffold in the design of new therapeutic agents .
Properties
CAS No. |
2703775-04-4 |
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Molecular Formula |
C9H18ClN |
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3-(2-methylpropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-7(2)3-8-4-9(10,5-8)6-8;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
YQOVZRFBBMTPDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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